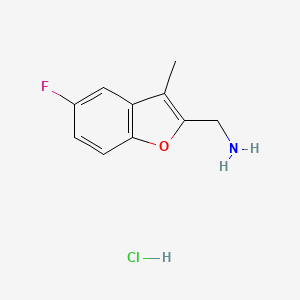

(5-Fluoro-3-methyl-1-benzofuran-2-yl)methanamine hydrochloride

Overview

Description

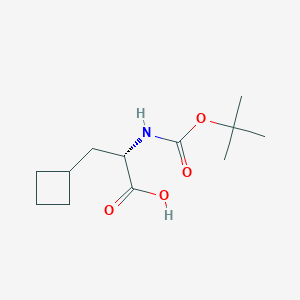

“(5-Fluoro-3-methyl-1-benzofuran-2-yl)methanamine hydrochloride” is a chemical compound with the CAS Number: 1315365-09-3 . It has a molecular weight of 215.65 . The compound is typically stored at room temperature and comes in a powder form .

Physical And Chemical Properties Analysis

“(5-Fluoro-3-methyl-1-benzofuran-2-yl)methanamine hydrochloride” is a powder that is stored at room temperature . It has a molecular weight of 215.65 . More specific physical and chemical properties would require experimental data or computational chemistry tools.Scientific Research Applications

Anticancer Activity

Benzofuran derivatives have shown significant anticancer activities. For instance, certain substituted benzofurans exhibit dramatic cell growth inhibitory effects on various cancer cell lines, including leukemia, non-small cell lung cancer, colon cancer, CNS cancer, melanoma, and ovarian cancer .

Dual CDK2/GSK-3β Inhibition

Some benzofuran hybrids are designed as dual inhibitors targeting specific cancer types, such as breast cancer. These hybrids function by inhibiting cyclin-dependent kinase 2 (CDK2) and glycogen synthase kinase-3 beta (GSK-3β), which are critical in the regulation of cell cycle and metabolism .

Antimicrobial Agents

The benzofuran scaffold is also being explored for its potential as an antimicrobial agent. Substituents on the benzofuran ring, especially those containing halogens or hydroxyl groups, have been associated with good antimicrobial activity .

Natural Product Synthesis

Benzofuran-containing natural products are being studied for their complex structures and potential biological activities. The synthesis of these natural products is an area of significant research interest .

Chemical Synthesis and Material Science

Benzofuran derivatives are used in various areas of research including chemical synthesis and material science. They serve as building blocks for creating complex molecules with desired properties .

Inhibition of Hypoxia-Inducible Factor (HIF-1) Pathway

Certain benzofuran derivatives are designed to inhibit the HIF-1 pathway, which is involved in tumor protein (p53) carcinogenesis. This pathway is critical in adapting cells to low oxygen conditions and is a target for anticancer drug development .

Safety and Hazards

Future Directions

Mechanism of Action

Target of Action

Benzofuran and indole derivatives have been found to bind with high affinity to multiple receptors, making them useful in developing new therapeutic agents .

Mode of Action

The exact mode of action can vary depending on the specific compound and its targets. For example, some indole derivatives have shown antiviral activity by inhibiting specific processes in the viral life cycle .

Biochemical Pathways

The affected pathways can also vary. For instance, some indole derivatives have been found to interfere with the replication of viruses, affecting the viral life cycle .

Result of Action

The molecular and cellular effects of a compound depend on its mode of action and the biochemical pathways it affects. Some indole derivatives, for example, have shown antiviral activity .

properties

IUPAC Name |

(5-fluoro-3-methyl-1-benzofuran-2-yl)methanamine;hydrochloride | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C10H10FNO.ClH/c1-6-8-4-7(11)2-3-9(8)13-10(6)5-12;/h2-4H,5,12H2,1H3;1H | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

QTWXSOUJYBORJI-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

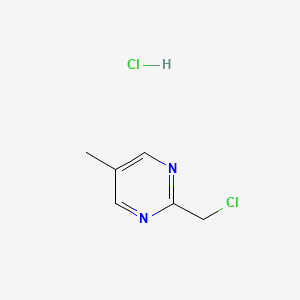

CC1=C(OC2=C1C=C(C=C2)F)CN.Cl | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C10H11ClFNO | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

215.65 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.

![Tert-butyl 5-fluoro-3-(4,4,5,5-tetramethyl-1,3,2-dioxaborolan-2-YL)-1H-pyrrolo[2,3-B]pyridine-1-carboxylate](/img/structure/B1525707.png)

![2,4-Dichloro-6-nitropyrrolo[2,1-f][1,2,4]triazine](/img/structure/B1525708.png)